Tri(2-furyl)phosphine

概要

説明

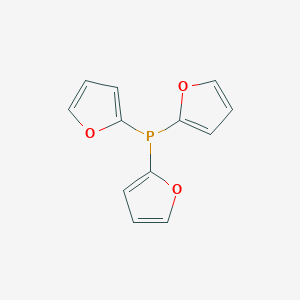

Tri(2-furyl)phosphine is an organophosphorus compound with the chemical formula C₁₂H₉O₃P. It is characterized by the presence of three furan rings attached to a central phosphorus atom. This compound is known for its utility as a ligand in various chemical reactions, particularly in transition metal-catalyzed processes .

準備方法

Synthetic Routes and Reaction Conditions: Tri(2-furyl)phosphine can be synthesized through a multi-step process involving the reaction of furan with phosphorus trichloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

- Furan is reacted with phosphorus trichloride in an inert atmosphere.

- The mixture is then treated with a base to neutralize the hydrochloric acid formed during the reaction.

- The product is purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反応の分析

Substitution Reactions with Manganese Carbonyl Complexes

PFu<sub>3</sub> reacts with labile manganese carbonyl precursors to form substituted derivatives. Key findings include:

Reaction with [Mn<sub>2</sub>(CO)<sub>9</sub>(NCMe)]

-

Product : [Mn<sub>2</sub>(CO)<sub>9</sub>(PFu<sub>3</sub>)] (1)

-

Conditions : Room temperature in CH<sub>2</sub>Cl<sub>2</sub>, 24 hours.

-

Characterization :

Reaction with [Mn<sub>2</sub>(CO)<sub>8</sub>(NCMe)<sub>2</sub>]

-

Products :

-

[Mn<sub>2</sub>(CO)<sub>9</sub>(PFu<sub>3</sub>)] (1) (6% yield)

-

[Mn<sub>2</sub>(CO)<sub>8</sub>(PFu<sub>3</sub>)<sub>2</sub>] (2) (15% yield)

-

-

Conditions : Room temperature in CH<sub>2</sub>Cl<sub>2</sub>, 24 hours .

-

Characterization of 2 :

Phosphorus–Carbon Bond Cleavage Reactions

Thermal treatment of PFu<sub>3</sub> with Mn<sub>2</sub>(CO)<sub>10</sub> induces bond cleavage, yielding mononuclear complexes:

Reaction with Mn<sub>2</sub>(CO)<sub>10</sub>

-

Products :

-

[Mn<sub>2</sub>(CO)<sub>8</sub>(PFu<sub>3</sub>)<sub>2</sub>] (2) (29% yield)

-

mer-[Mn(CO)<sub>3</sub>(η<sup>1</sup>-C<sub>4</sub>H<sub>3</sub>O)(PFu<sub>3</sub>)<sub>2</sub>] (3) (18% yield)

-

-

Structural Analysis of 3 :

| Bond/Parameter | Value |

|---|---|

| Mn–P distances | 2.2594(7) Å, 2.2597(7) Å |

| Mn–C (furyl) distance | 2.050(2) Å |

| Trans OC–Mn–CO angle | 169.76(10)° |

-

Coordination Geometry : Distorted octahedral with meridional CO ligands and mutually trans PFu<sub>3</sub> groups .

Comparative Reactivity with Other Phosphines

PFu<sub>3</sub> exhibits electronic differences compared to PPh<sub>3</sub>, despite similar Tolman cone angles (PFu<sub>3</sub> = 133°; PPh<sub>3</sub> = 145°). Notable contrasts include:

| Property | PFu<sub>3</sub> | PPh<sub>3</sub> |

|---|---|---|

| Electron-withdrawing effect | Higher due to furyl rings | Lower (phenyl groups) |

| Catalytic activity | Enhanced in cross-coupling | Moderate |

This electronic profile enables PFu<sub>3</sub> to stabilize low-oxidation-state metal centers more effectively .

Mechanistic Insights

-

Ligand Substitution : Proceeds via dissociative pathways, facilitated by labile acetonitrile (NCMe) ligands in precursors.

-

Bond Cleavage : Heating induces Mn–Mn bond cleavage in Mn<sub>2</sub>(CO)<sub>10</sub>, followed by P–C bond scission in PFu<sub>3</sub>, generating η<sup>1</sup>-furyl ligands .

科学的研究の応用

Catalytic Applications

1.1 Coordination Chemistry

TFP is primarily employed as a ligand in coordination complexes, particularly with transition metals. Its ability to donate electrons through its aromatic furan rings enhances its reactivity compared to traditional phosphines like triphenylphosphine (PPh₃). Notably, TFP exhibits a lower Tolman cone angle (133°) than PPh₃ (145°), indicating a more compact structure that influences its interaction with metal centers in catalysis .

Table 1: Comparison of Ligand Properties

| Ligand | Tolman Cone Angle | Reactivity |

|---|---|---|

| This compound | 133° | High |

| Triphenylphosphine | 145° | Moderate |

| Tri(2-thienyl)phosphine | 135° | Moderate |

1.2 Palladium-Catalyzed Reactions

TFP has been extensively studied in palladium-catalyzed cross-coupling reactions, including the Sonogashira reaction, which forms carbon-carbon bonds between alkynes and aryl halides. Research shows that TFP-palladium complexes outperform traditional PPh₃-based catalysts in terms of efficiency and yield .

Case Study: Sonogashira Coupling

- Conditions: TFP (20 mol%) was used alongside Pd(OAc)₂ in toluene at 110 °C for 18 hours.

- Results: The reaction yielded high selectivity and conversion rates, demonstrating TFP's effectiveness as a ligand .

Organic Synthesis

2.1 Staudinger Reduction

TFP serves as a nucleophile in the Staudinger reduction, converting azides to amines. This transformation highlights TFP's versatility beyond coordination chemistry and showcases its role in organic synthesis methodologies.

Table 2: Summary of Organic Transformations Using TFP

| Reaction Type | Role of TFP | Outcome |

|---|---|---|

| Staudinger Reduction | Nucleophile | Conversion of azides to amines |

| Cross-Coupling | Ligand | Formation of C-C bonds |

Reactivity Studies

Recent studies have explored the reactivity of TFP with various transition metal complexes. For instance, reactions with manganese carbonyl complexes have been documented, revealing how TFP can stabilize metal centers and facilitate complex formation.

Case Study: Manganese Complexes

作用機序

The mechanism by which tri(2-furyl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, forming complexes that facilitate various chemical reactions. The furan rings provide electron-donating properties, enhancing the stability and reactivity of the metal complexes. This coordination can influence the electronic properties of the metal center, thereby affecting the overall reaction pathway .

類似化合物との比較

Triphenylphosphine: Similar in structure but with phenyl groups instead of furan rings.

Tri(o-tolyl)phosphine: Contains o-tolyl groups instead of furan rings.

Tri(2-thienyl)phosphine: Contains thienyl groups instead of furan rings.

Uniqueness: Tri(2-furyl)phosphine is unique due to the presence of furan rings, which provide distinct electronic and steric properties compared to other phosphines. The furan rings are electron-rich, which can enhance the electron density on the phosphorus atom, making it a more effective ligand in certain catalytic processes .

生物活性

Tri(2-furyl)phosphine, often denoted as PFu3, is a phosphine compound characterized by three furyl groups attached to a phosphorus atom. This compound has garnered attention in various fields, particularly in catalysis and medicinal chemistry, due to its unique electronic properties and biological activities. This article delves into the biological activity of this compound, highlighting its anticancer properties, reactivity with transition metals, and potential applications in drug development.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, a study involving iron(II) cyclopentadienyl complexes revealed that the complex containing this compound (designated as complex 2b) showed cytotoxicity against HL-60 (human promyelocytic leukemia) and A549 (non-small cell lung cancer) cells. The half-maximal inhibitory concentration (IC50) values were reported as 10.03 µM for HL-60 cells and 73.54 µM for A549 cells, indicating a stronger effect on the leukemia cell line compared to lung cancer cells .

Table 1: Cytotoxicity of Iron(II) Complexes Containing this compound

| Complex | Cell Line | IC50 (µM) |

|---|---|---|

| 2b | HL-60 | 10.03 |

| 2b | A549 | 73.54 |

The genotoxic potential of complex 2b was also assessed, revealing that it does not induce strand breaks in double-stranded DNA, suggesting a different mechanism of action compared to other more genotoxic complexes .

Reactivity with Transition Metals

This compound has been extensively studied for its reactivity with various transition metal complexes. For instance, reactions with manganese carbonyl complexes have been documented, where PFu3 facilitated the formation of substituted products through phosphorus-carbon bond cleavage . This reactivity is attributed to the unique electronic properties of this compound, which differ from those of traditional phosphines like triphenylphosphine.

Table 2: Reactivity of this compound with Transition Metal Complexes

| Metal Complex | Reaction Conditions | Product(s) |

|---|---|---|

| [Mn2(CO)10] | Room temperature | [Mn2(CO)9(PFu3)] |

| [Ru4(μ-H)4(CO)12] | Refluxing THF | Substituted products |

The ability of this compound to stabilize metal centers while facilitating catalytic transformations makes it a valuable ligand in organometallic chemistry.

Case Studies and Research Findings

Several case studies have illustrated the biological activity and potential applications of this compound:

- Anticancer Drug Development : The incorporation of this compound into iron complexes has shown promise as an anticancer agent, particularly against leukemia cells. The research indicates potential pathways for developing new therapeutic agents targeting specific cancer types .

- Catalysis : Studies have shown that transition metal complexes containing this compound exhibit enhanced catalytic activity compared to those with traditional phosphines. This is particularly evident in reactions involving nitrile hydration and carbon-carbon bond formation .

- Structural Studies : X-ray crystallography has been employed to elucidate the structures of metal complexes formed with this compound, providing insights into the bonding interactions that contribute to their biological activity .

特性

IUPAC Name |

tris(furan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9O3P/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQYXUGCCKQSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)P(C2=CC=CO2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334690 | |

| Record name | Tri(2-furyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5518-52-5 | |

| Record name | Tri(2-furyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tris(furan-2-yl)phosphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tri(2-furyl)phosphine?

A1: this compound has the molecular formula C12H9O3P and a molecular weight of 232.17 g/mol.

Q2: What is unique about the structure of this compound?

A2: Unlike typical arylphosphines, this compound exhibits a distorted conformation rather than a propeller-like arrangement of its furyl rings. This distortion arises from the variation in O–P–C–C torsion angles within the molecule. []

Q3: How does the presence of the 2-furyl groups influence the electronic properties of this compound compared to triphenylphosphine?

A3: The 2-furyl groups in TFP are considered electron-withdrawing compared to the phenyl groups in triphenylphosphine. This makes TFP a weaker σ-donor and a stronger π-acceptor ligand. [, ]

Q4: What spectroscopic data is available for characterizing this compound?

A4: this compound can be characterized using various spectroscopic methods, including NMR spectroscopy (1H, 13C, 31P) and IR spectroscopy. X-ray crystallography studies have also provided valuable insights into its solid-state structure. [, , ]

Q5: Why is this compound often preferred over triphenylphosphine in Palladium-catalyzed Stille cross-coupling reactions?

A5: this compound, due to its weaker electron-donating ability, can accelerate Stille reactions by facilitating the rate-determining transmetalation step. This often leads to milder reaction conditions and reduced formation of unwanted byproducts. []

Q6: How is this compound employed in the synthesis of alkynes?

A7: this compound, in conjunction with a Palladium catalyst, enables the synthesis of both symmetrical and unsymmetrical 1,3-diynes. For symmetrical diynes, a Palladium/TFP catalyst system is used with 1,1-dibromo-1-alkenes as starting materials. Unsymmetrical diynes are accessed via Sonogashira coupling of 1,1-dibromo-1-alkenes with terminal alkynes using a Palladium catalyst, TFP as the ligand, and copper iodide as an additive. [, ]

Q7: What role does this compound play in the synthesis of heterocyclic compounds?

A8: this compound has been successfully employed in the Palladium-catalyzed synthesis of various heterocycles. For instance, it is utilized in the synthesis of 2,5-disubstituted oxazoles from N-propargylamides and aryl iodides. [] Additionally, it plays a key role in a one-pot approach for constructing eight-membered rings onto indoles, forming dihydrocycloocta[b]indoles. []

Q8: Are there examples of this compound being used in Rhodium-catalyzed reactions?

A9: Yes, this compound has proven effective in Rhodium-catalyzed reactions. One notable example is the diastereoselective reductive aldol addition of vinyl ketones, where cationic rhodium complexes modified with TFP show high syn-diastereoselectivity. [] Another application is in the Rhodium-catalyzed hydroboration of terminal alkynes with pinacolborane, where TFP proves superior to triphenylphosphine, yielding alkenylboronates with enhanced reaction rates and cleaner products. []

Q9: What are the advantages of using this compound in gold catalysis?

A10: In gold catalysis, this compound has demonstrated its utility in promoting ring-opening rearrangements of cyclopropenes. The specific choice of gold catalyst, either TFP-Au(MeCN)SbF6 or PNP(AuNTf2)2, dictates the reaction pathway, leading to either polysubstituted naphthols or aryl-substituted furans, respectively. This selectivity highlights the unique reactivity enabled by TFP in gold catalysis. []

Q10: Is this compound air-stable?

A10: this compound is air-sensitive and should be handled under an inert atmosphere to prevent oxidation.

Q11: How is this compound typically stored?

A11: To maintain its reactivity, this compound is best stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.

Q12: Are there any specific precautions needed when handling this compound?

A12: Due to its air sensitivity, handling this compound should be done using standard Schlenk techniques or in a glovebox to minimize exposure to air and moisture. Appropriate personal protective equipment should always be worn.

Q13: Have computational studies been conducted on this compound?

A14: Yes, computational methods such as Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties and reactivity of this compound and its metal complexes. []

Q14: How do modifications to the 2-furyl rings of this compound affect its properties?

A15: Introducing substituents onto the 2-furyl rings can alter the electronic and steric properties of this compound, influencing its coordination ability and catalytic activity. For example, replacing a 2-furyl group with a phenyl group can impact the 77Se NMR chemical shifts in phosphine selenides. []

Q15: Are there other heteroaryl phosphines with similar applications to this compound?

A16: Yes, tri(2-thienyl)phosphine is a related heteroaryl phosphine that exhibits both similarities and differences compared to TFP. While both can form gold(I) complexes, their coordination behaviors and intermolecular interactions can differ. []

Q16: How is this compound prepared?

A17: this compound is typically synthesized by reacting 2-furyllithium with phosphorus trichloride under controlled conditions. [, ]

Q17: Has this compound been used in the development of sensors for metal ions?

A18: Yes, this compound has been investigated for its potential in metal ion sensing. For example, a method for palladium detection utilizes this compound and hydrazine (NH2NH2) to enable the palladium-catalyzed deallylation of a fluorogenic chemodosimeter, providing a colorimetric or fluorometric signal in the presence of palladium. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。